molecular formula C14H18BNO3 B1420535 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 706820-96-4

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1420535
M. Wt: 259.11 g/mol
InChI Key: GXTWYHOENGPGPB-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, commonly referred to as 4-Methoxy-3-(TMDOB)benzonitrile, is a novel synthetic compound that has recently been developed for use in scientific research. This compound has a wide range of potential applications, including synthesis of organic compounds, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and related compounds have been synthesized and characterized through various spectroscopy methods like FT-IR, NMR, and mass spectrometry. The structural properties have been confirmed using X-ray diffraction and analyzed using density functional theory (DFT) (Wu et al., 2021). Another study further validates the synthesis process and structural characterization of similar compounds (Huang et al., 2021).

Fluorescence Probes and Detection

  • Boronate ester fluorescence probes, including variants of the mentioned compound, have been synthesized for detecting hydrogen peroxide (H2O2). These probes demonstrate various fluorescence responses to H2O2, showing potential applications in biochemical sensing (Lampard et al., 2018).

Prochelators for Oxidative Stress

  • Boronate ester-based prochelators, with structural variants of the compound , have shown potential in sequestering iron(III) and inhibiting iron-catalyzed oxidative damage in cellular models. These compounds indicate promising applications in targeted therapies for conditions related to oxidative stress (Wang & Franz, 2018).

Solar Cell Applications

  • In the context of solar energy, small-molecule hole transporting materials, including derivatives of the compound, have been synthesized for use in perovskite solar cells. These materials demonstrate better thermal stability and efficient hole extraction ability, contributing to the development of more stable and efficient solar cells (Liu et al., 2016).

Pharmaceutical Synthesis

  • The compound has been utilized in the synthesis of pharmaceuticals, such as Gefitinib, an anticancer drug. Its role in the synthesis process highlights the compound's importance in pharmaceutical manufacturing (Jin et al., 2005).

properties

IUPAC Name

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTWYHOENGPGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675321
Record name 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

706820-96-4
Record name 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Mahindra, O Janha, K Mapesa, A Sanchez-Azqueta… - 2019 - chemrxiv.org
The kinase PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum. We recently validated …
Number of citations: 5 chemrxiv.org
A Mahindra, O Janha, K Mapesa… - Journal of medicinal …, 2020 - ACS Publications
The protein kinase PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum. We recently …
Number of citations: 20 pubs.acs.org
KJ Bitting - 2018 - search.proquest.com
Carbon–hydrogen bond functionalization is a highly desirable transformation as C–H bonds are plentiful in feedstock chemicals and the direct introduction of valuable functional groups …
Number of citations: 2 search.proquest.com

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